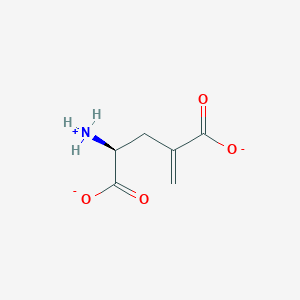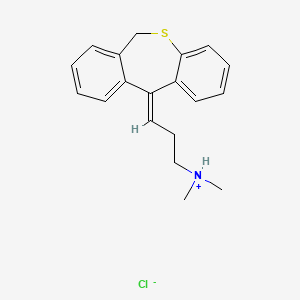
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates purification steps, such as distillation and crystallization, to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Penbutolol: A beta-blocker used in the treatment of hypertension.
Penicillin: An antibiotic used to treat bacterial infections.
While these compounds share some similarities in their chemical structure, this compound’s unique properties make it suitable for a broader range of applications, particularly in scientific research and industrial processes.
Propriétés
Numéro CAS |
24740-92-9 |
|---|---|
Formule moléculaire |
C15H17BrO4 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
(Z)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10- |
Clé InChI |
KPUGJSNAPAAEJB-RAXLEYEMSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)C(=O)/C(=C/C(=O)O)/Br |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Key on ui other cas no. |
24740-92-9 |
Synonymes |
eta-4-n-pentoxybenzoyl-beta-bromacrylic acid Penberol Penberol, (E)-isomer Penberol, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)



![N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium](/img/structure/B1233866.png)








